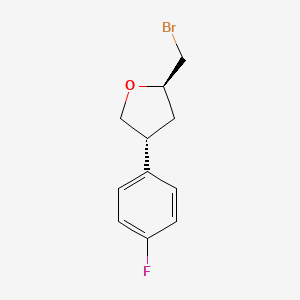

(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane

Description

(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is a chiral oxolane (tetrahydrofuran) derivative featuring a bromomethyl group at the 2-position and a 4-fluorophenyl substituent at the 4-position. The stereochemistry (2R,4R) is critical to its reactivity and interactions, particularly in enantioselective synthesis or pharmaceutical applications. The bromomethyl group serves as a reactive site for nucleophilic substitution, while the 4-fluorophenyl moiety introduces steric and electronic effects due to fluorine’s electronegativity. This compound is likely synthesized via bromination of a precursor alcohol or through stereocontrolled cyclization strategies.

Properties

Molecular Formula |

C11H12BrFO |

|---|---|

Molecular Weight |

259.11 g/mol |

IUPAC Name |

(2R,4R)-2-(bromomethyl)-4-(4-fluorophenyl)oxolane |

InChI |

InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-1-3-10(13)4-2-8/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |

InChI Key |

NOKOVJVOWHZAQH-GXSJLCMTSA-N |

Isomeric SMILES |

C1[C@@H](CO[C@H]1CBr)C2=CC=C(C=C2)F |

Canonical SMILES |

C1C(COC1CBr)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate oxolane precursor and a brominating agent.

Bromination: The oxolane precursor undergoes bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Fluorophenyl Introduction:

Industrial Production Methods

Industrial production of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of epoxides or hydroxylated derivatives.

Reduction: Formation of methyl-substituted oxolane.

Scientific Research Applications

(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorophenyl vs. Methylphenyl

The closest structural analog is (2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane (). Key differences arise from the para-substituent on the aromatic ring:

- Electronic Effects : The 4-fluorophenyl group is electron-withdrawing (-I effect), reducing electron density on the oxolane ring. In contrast, the 4-methylphenyl group is electron-donating (+I effect), increasing ring electron density. This impacts reactivity in electrophilic substitutions or coordination with metal catalysts.

- This affects solubility and membrane permeability in biological systems.

- Metabolic Stability : The 4-fluorophenyl group may resist oxidative metabolism better than the methylphenyl group, as fluorine often blocks cytochrome P450-mediated hydroxylation .

Table 1: Substituent Comparison

| Property | 4-Fluorophenyl Derivative | 4-Methylphenyl Derivative |

|---|---|---|

| Electronic Effect | Electron-withdrawing | Electron-donating |

| LogP (Predicted) | ~2.1 (lower) | ~3.0 (higher) |

| Metabolic Stability | Higher | Moderate |

Halogenated Analogs: Bromo vs. Chloro Derivatives

- Reactivity : The bromomethyl group is a superior leaving group compared to chloro analogs due to weaker C-Br bonds. This enhances its utility in alkylation reactions or SN2 mechanisms.

- Steric Impact: Bromine’s larger atomic radius may introduce minor steric hindrance, though this is less significant than substituent electronic effects.

Stereochemical Considerations

The (2R,4R) configuration distinguishes this compound from stereoisomers (e.g., 2S,4S or 2R,4S). Enantiomeric purity is critical in pharmaceuticals, as seen in rosuvastatin-related compounds (), where improper stereochemistry can lead to reduced efficacy or toxicity.

Biological Activity

(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is a chiral compound that belongs to the oxolane family. Its unique structure, characterized by a bromomethyl group and a fluorophenyl substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHBrF O

- Molecular Weight : 259.11 g/mol

- CAS Number : 2059914-46-2

| Property | Value |

|---|---|

| Molecular Formula | CHBrF O |

| Molecular Weight | 259.11 g/mol |

| Boiling Point | Not Available |

| Density | Not Available |

The biological activity of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Potential Targets

- Enzymatic Inhibition : The bromomethyl group may facilitate nucleophilic substitution reactions, allowing the compound to interact with enzymes critical for various metabolic pathways.

- Receptor Modulation : The presence of the fluorophenyl group could enhance binding affinity to certain receptors, potentially affecting neurotransmission or inflammatory responses.

Antimicrobial Activity

Research indicates that compounds similar to (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane exhibit antimicrobial properties. A study explored its efficacy against various bacterial strains, revealing significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound can modulate inflammatory responses. For instance, they were found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This indicates its potential use in treating inflammatory diseases.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.